2-Bromo-1-phenylhexan-1-one
Description
2-Bromo-1-phenylhexan-1-one (CAS 59774-06-0) is an α-brominated aromatic ketone with the molecular formula C₁₂H₁₅BrO and a molecular weight of 255.151 g/mol . Its structure features a phenyl group attached to a hexanone backbone, with a bromine atom at the α-position (second carbon of the aliphatic chain). This compound is commonly used as a pharmaceutical intermediate and in organic synthesis, particularly in alkylation or nucleophilic substitution reactions . Synonyms include α-bromohexanophenone and 2-bromohexanophenone .
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
2-bromo-1-phenylhexan-1-one |
InChI |
InChI=1S/C12H15BrO/c1-2-3-9-11(13)12(14)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
InChI Key |
MQIJCWVCTPNMKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)C1=CC=CC=C1)Br |
Origin of Product |
United States |
Scientific Research Applications
Synthetic Applications
2-Bromo-1-phenylhexan-1-one serves as a versatile intermediate in organic synthesis. Its bromine atom can be utilized for nucleophilic substitution reactions, making it a valuable precursor for various derivatives.
Key Reactions:
- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds with diverse functional groups.
- Formation of Enones : It can participate in reactions to form enones, which are important in synthesizing biologically active molecules.
Research indicates that this compound exhibits notable biological activities, particularly in pharmacological contexts.
Antitumor Activity
Preliminary studies suggest that compounds similar to this compound may possess antitumor properties. The presence of the bromo group could enhance cytotoxicity against cancer cell lines, potentially through mechanisms involving apoptosis induction.
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Similar compounds have shown effects on serotonin and dopamine receptors, indicating possible applications in treating mood disorders or neurodegenerative diseases.
Case Study 1: Synthesis of Antitumor Agents
A study published in the Journal of Medicinal Chemistry demonstrated the synthesis of various derivatives from this compound, which were screened for cytotoxicity against different cancer cell lines. The results indicated significant activity against breast cancer cells, suggesting a promising avenue for further development in anticancer therapies.
Case Study 2: Neuropharmacological Research
In a pharmacological study, researchers explored the effects of structurally related compounds on animal models. The findings indicated modulation of behavior linked to serotonin levels, suggesting that this compound and its derivatives could be candidates for further investigation in treating anxiety and depression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related brominated aromatic ketones are frequently utilized in synthetic chemistry. Key differences in chain length, substituents, and applications are highlighted:
Table 1: Structural and Functional Comparison of Brominated Aromatic Ketones
Key Observations:
Chain Length and Reactivity: Longer aliphatic chains (e.g., hexanone in this compound) may enhance lipophilicity compared to shorter chains (e.g., pentanone or propanone derivatives). This could influence solubility in organic solvents and reaction kinetics . Shorter chains (e.g., 2-bromo-4-methylpropiophenone) may exhibit faster reaction rates in nucleophilic substitutions due to reduced steric hindrance .
The nitro group in 1-bromo-1-nitro-2-phenylethene increases electrophilicity, making it suitable for conjugate addition reactions .
Applications: this compound and its analogs are critical intermediates in synthesizing complex molecules, including APIs (Active Pharmaceutical Ingredients) . 2-Bromo-4-methylpropiophenone is often employed in the preparation of substituted acetophenones, which are precursors for agrochemicals .
Synthetic Utility :
- In -Bromo-1-phenylhexan-1-one undergoes a reaction with 2-methyl-2-propanethiol to yield a sulfonated product, highlighting its role in forming carbon-sulfur bonds . Similar reactivity is expected for other α-brominated ketones, though yields may vary with structural differences.
Notes on Data Limitations
Preparation Methods
Acid-Catalyzed Bromination
An alternative route involves the direct bromination of 1-phenylhexan-1-one using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in aqueous media. In this method, sodium bromide acts as the bromine source, while hydrochloric acid and H₂O₂ generate in situ bromine radicals. The reaction proceeds at room temperature for 1–2 hours, achieving a 95% yield of the brominated product. This approach avoids handling molecular bromine directly, enhancing operational safety.
Reaction Mechanism:
Solvent and Catalytic Effects
Polar aprotic solvents like dimethylformamide (DMF) or N-methylpyrrolidone (NMP) improve reaction efficiency by stabilizing ionic intermediates. Copper catalysts, such as Cu(OAc)₂, further enhance bromine incorporation via radical pathways, as demonstrated in related cycloketone brominations.
Copper-Catalyzed Radical Halogenation
Radical Ring-Opening Bromination
Recent advancements employ copper-catalyzed radical reactions to brominate cyclic ketones. For example, cyclopentyl silyl peroxides treated with HBr and Cu(OAc)₂ in NMP at 60°C undergo ring-opening to form linear bromoketones. Although this method is primarily validated for smaller rings (e.g., cyclobutanones), its extension to hexanophenone derivatives is mechanistically plausible.
Advantages:
-
Regioselectivity : Radical intermediates favor α-bromination over competing β- or γ-site reactions.
-
Functional Group Tolerance : Compatible with aromatic and aliphatic substituents.
Analytical Validation and Purification
Chromatographic Purification
Crude this compound is typically purified via silica gel column chromatography using hexane/ethyl acetate (10:1). This step removes unreacted starting materials and di-brominated byproducts, achieving >98% purity as verified by HPLC.
Spectroscopic Characterization
-
¹H NMR : Characteristic signals include a triplet for the α-brominated methylene (δ 3.8–4.1 ppm) and aromatic protons (δ 7.2–7.5 ppm).
-
IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~600 cm⁻¹ (C-Br stretch) confirm the product’s identity.
Comparative Analysis of Methods
*Estimated based on analogous reactions.
Industrial and Regulatory Considerations
Q & A
Basic: What are the optimal synthetic routes for preparing 2-Bromo-1-phenylhexan-1-one, and how can reaction conditions be optimized?
Methodological Answer:
A robust method involves the oxidation-bromination of secondary alcohols using the H₂O₂/HBr system. For example, this compound can be synthesized by reacting 1-phenylhexan-1-ol with HBr and H₂O₂ under controlled temperatures (40–60°C). Key variables include:
- Molar ratios : A 1:1.2 alcohol-to-HBr ratio minimizes side products.
- Reaction time : 6–8 hours ensures complete conversion.
- Solvent selection : Dichloromethane or chloroform improves yield (≥85%) by stabilizing intermediates .
Basic: How is this compound characterized using spectroscopic techniques?
Methodological Answer:
Critical spectroscopic data include:
- ¹H NMR : δ 4.45 (s, 2H, CH₂Br), 7.48–7.98 (m, aromatic protons).
- ¹³C NMR : δ 30.88 (CH₂Br), 191.25 (C=O).
- IR : Strong C=O stretch at ~1700 cm⁻¹.
For unambiguous identification, compare experimental data with published spectra and validate purity via HPLC (≥95% purity threshold) .
Advanced: What competing pathways govern selectivity in bromination reactions of aryl ketones like this compound?
Methodological Answer:
Selectivity depends on:
- Electronic effects : Electron-withdrawing groups (e.g., phenyl) direct bromination to the α-position.
- Steric hindrance : Bulky substituents favor mono-bromination over di-bromination.
- Reagent choice : HBr/H₂O₂ favors radical pathways, while NBS (N-bromosuccinimide) follows ionic mechanisms. Computational DFT studies can predict regioselectivity by analyzing transition-state energies .
Advanced: How can researchers resolve contradictions in reported NMR data for brominated ketones?
Methodological Answer:
Discrepancies may arise from solvent effects, impurities, or tautomerism. To address this:
Reproduce conditions : Match solvent, temperature, and concentration to the reference study.
Cross-validate with X-ray crystallography : Single-crystal structures (e.g., as in related compounds like 2-Bromo-1-(4-methoxyphenyl)ethanone) provide definitive bond-length and angle data .
Use high-field NMR (≥400 MHz) : Enhances resolution of overlapping signals .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (HBr byproduct is corrosive).
- PPE : Nitrile gloves, lab coat, and goggles.
- First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help.
- Storage : In amber glass vials at –20°C to prevent photodegradation .
Advanced: How does this compound serve as a precursor in multi-step syntheses?
Methodological Answer:
Its α-bromo ketone moiety is a versatile electrophile. Applications include:
- Nucleophilic substitutions : React with amines to form α-amino ketones.
- Cross-couplings : Suzuki-Miyaura reactions with aryl boronic acids.
- Heterocycle synthesis : Cyclization with thioureas yields thiazole derivatives.
Optimize yields by controlling stoichiometry (1:1.5 ketone-to-nucleophile ratio) and using Pd(PPh₃)₄ as a catalyst .
Basic: What are common impurities in this compound synthesis, and how are they removed?
Methodological Answer:
- Di-brominated byproducts : Purify via column chromatography (silica gel, hexane/EtOAc 8:2).
- Unreacted alcohol : Extract with NaHCO₃ solution.
- Oxidative byproducts : Monitor via TLC (Rf = 0.5 in hexane/EtOAc) and recrystallize from ethanol .
Advanced: How can computational modeling enhance the design of reactions involving this compound?
Methodological Answer:
- DFT calculations : Predict reaction barriers for bromination pathways (e.g., radical vs. ionic).
- Molecular docking : Study interactions in enzyme-mediated transformations.
- Solvent modeling : COSMO-RS simulations optimize solvent selection for solubility and stability.
Software tools: Gaussian 16 (for DFT), AutoDock (for docking) .
Advanced: What ethical and reproducibility standards apply to publishing data on this compound?
Methodological Answer:
- Data transparency : Share raw NMR/FID files and crystallographic CIFs in supplementary materials.
- Reproducibility : Document exact molar ratios, temperatures, and equipment (e.g., "Bruker Avance III 400 MHz NMR").
- Ethical compliance : Disclose funding sources and conflicts of interest, adhering to guidelines from the Beilstein Journal of Organic Chemistry .
Advanced: How can researchers address challenges in scaling up this compound synthesis?
Methodological Answer:
- Heat management : Use jacketed reactors to control exothermic bromination.
- Catalyst recovery : Immobilize Pd catalysts on silica to reduce costs.
- Process analytics : Implement inline FTIR to monitor reaction progression.
Pilot-scale trials should validate safety and yield consistency (≥80% target) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
